Apadoline

Übersicht

Beschreibung

Apadoline: is a small molecule drug that acts as a κ-opioid receptor agonist. It was initially developed by Sanofi for the treatment of pain. The compound has the molecular formula C23H30ClN3OS and a molecular weight of 395.561 g/mol . This compound has been investigated for its potential therapeutic applications in nervous system diseases, particularly in pain management .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Apadolin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute und -reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Apadolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert. Dies beinhaltet die Verwendung von Großreaktoren, Durchflusssystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apadolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Apadolin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion dehydroxylierte Formen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Acne Vulgaris Treatment

Apadoline is widely recognized for its efficacy in treating acne vulgaris. Clinical studies have demonstrated that:

- Efficacy : this compound gel formulations (0.1% and 0.3%) significantly reduce both inflammatory and non-inflammatory acne lesions compared to placebo and other retinoids like tretinoin .

- Tolerability : It exhibits a favorable safety profile, causing less irritation than other retinoids, making it suitable for long-term use in acne management .

Other Dermatological Conditions

Recent research indicates that this compound may have broader applications:

- Photoaging : Its ability to modulate skin cell behavior suggests potential in treating signs of aging .

- Psoriasis : Studies are exploring its effectiveness in managing psoriasis due to its anti-inflammatory properties .

- Acanthosis Nigricans : Emerging evidence points to a depigmenting effect that could be beneficial in treating this condition .

Antibacterial Activity

This compound has shown promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to its structural characteristics, which enhance its interaction with bacterial membranes . The compound's potential as an adjunctive therapy in bacterial infections is an area of active research.

Anticancer Potential

The antiproliferative effects of this compound have sparked interest in its potential use as an anticancer agent:

- Mechanisms : Studies suggest it may inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis in cancer cells .

- Research Directions : Ongoing investigations are aimed at understanding the precise mechanisms and developing formulations that optimize its therapeutic effects against different cancer types.

Pharmacokinetic Profile

This compound demonstrates low systemic absorption when applied topically, which minimizes the risk of systemic side effects commonly associated with other retinoids . This characteristic makes it a safer option for patients requiring long-term treatment.

Innovative Formulations

Recent advancements include the development of combination therapies that enhance the efficacy of this compound when used alongside other active pharmaceutical ingredients (APIs). These formulations aim to improve penetration and therapeutic outcomes while reducing irritation .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy and safety of this compound:

- A meta-analysis comparing this compound with tretinoin concluded that both agents are effective; however, this compound offers enhanced tolerability, making it preferable for many patients .

- Long-term studies indicate sustained efficacy with minimal side effects over extended periods of use, supporting its role as a first-line treatment for acne vulgaris .

Wirkmechanismus

Apadoline exerts its effects by binding to κ-opioid receptors in the nervous system. This binding activates the receptors, leading to a cascade of intracellular events that result in analgesia (pain relief). The molecular targets include G-protein coupled receptors, which mediate the signal transduction pathways involved in pain modulation . The activation of κ-opioid receptors inhibits the release of neurotransmitters, reducing the perception of pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Spiradolin: Ein weiterer κ-Opioid-Rezeptoragonist mit ähnlichen analgetischen Eigenschaften, jedoch unterschiedlichen Nebenwirkungsprofilen.

Niravolin: Wurde auf seine aquaretischen Eigenschaften untersucht, aber aufgrund von Nebenwirkungen eingestellt.

Einzigartigkeit von Apadolin: Apadolin zeichnet sich durch seine selektive κ-Opioid-Rezeptoragonist-Aktivität aus, die eine effektive Schmerzlinderung mit potenziell weniger Nebenwirkungen im Vergleich zu anderen Opioid-Rezeptoragonisten bietet. Seine einzigartige chemische Struktur und sein pharmakologisches Profil machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Schmerztherapie .

Biologische Aktivität

Apadoline, a compound often discussed in the context of dermatological treatments, is recognized for its potential biological activities, particularly in the management of acne vulgaris. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a third-generation topical retinoid. It exhibits several pharmacological properties, including anti-comedogenic, comedolytic, and anti-inflammatory effects. These properties make it particularly useful in treating acne vulgaris, a common skin condition characterized by the presence of comedones, papules, and pustules.

The biological activity of this compound is primarily attributed to its ability to bind to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. This binding leads to modulation of gene expression involved in cell differentiation and proliferation. The following mechanisms are central to its action:

- Comedolytic Activity : this compound promotes the normalization of follicular epithelium maturation, which helps prevent the formation of comedones.

- Anti-inflammatory Effects : It inhibits leukotriene production and down-regulates toll-like receptor 2 (TLR-2) expression, thereby reducing inflammation associated with acne lesions.

- Sebum Regulation : Studies suggest that this compound reduces sebum production by inhibiting enzymes involved in lipid synthesis.

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound in treating acne vulgaris. A summary of significant studies is presented below:

| Study | Sample Size | Treatment Duration | Results |

|---|---|---|---|

| Study 1 | 441 patients | 12 weeks | 96.3% showed improvement; 18% complete clearing |

| Study 2 | 503 subjects | 12 weeks | Significant reduction in inflammatory lesions compared to vehicle (p < 0.001) |

| Study 3 | 249 patients | 12 weeks | Greater reduction in total lesions with this compound + Clindamycin vs. Clindamycin alone (p < 0.001) |

In a post-marketing surveillance study involving 571 patients treated with this compound gel (0.1%), results indicated a high tolerability profile with only 4% rating poor tolerability. The majority reported excellent or good tolerability after 12 weeks.

Pharmacodynamics

This compound's pharmacodynamic profile is distinct from other retinoids like tretinoin. It exhibits lower irritation potential while maintaining comparable efficacy in lesion reduction. This characteristic enhances patient compliance, which is crucial for successful acne treatment.

Safety Profile

The safety profile of this compound has been extensively documented:

- Dermatological Reactions : Compared to other retinoids, this compound induces less severe dermal reactions.

- Systemic Effects : Limited systemic absorption minimizes risks associated with long-term use.

Future Directions

Research continues to explore the full therapeutic potential of this compound beyond acne treatment. Investigations into its efficacy against other dermatological conditions and potential applications in oncology are ongoing.

Eigenschaften

CAS-Nummer |

135003-30-4 |

|---|---|

Molekularformel |

C23H29N3OS |

Molekulargewicht |

395.6 g/mol |

IUPAC-Name |

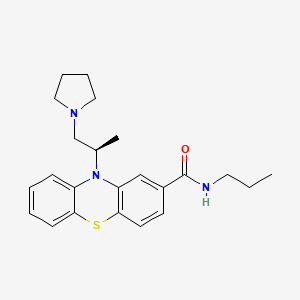

N-propyl-10-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide |

InChI |

InChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1 |

InChI-Schlüssel |

KXMAIWXPZGQNCR-QGZVFWFLSA-N |

SMILES |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |

Isomerische SMILES |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2[C@H](C)CN4CCCC4 |

Kanonische SMILES |

CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Apadoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.